REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:7][CH2:6][CH:5]([O:8][C:9]2[CH:10]=[C:11]3[C:16](=[CH:17][CH:18]=2)[CH:15]=[N:14][CH:13]=[CH:12]3)[CH2:4][CH2:3]1.C(N(CC)CC)C.[Cl:26][C:27]1[CH:32]=[CH:31][N:30]=[CH:29][N:28]=1>N1C=CC=CC=1>[ClH:26].[N:28]1[CH:27]=[CH:32][CH:31]=[N:30][C:29]=1[N:2]1[CH2:7][CH2:6][CH:5]([O:8][C:9]2[CH:10]=[C:11]3[C:16](=[CH:17][CH:18]=2)[CH:15]=[N:14][CH:13]=[CH:12]3)[CH2:4][CH2:3]1 |f:0.1,5.6|
|
Name
|
6-(Piperidine-4-yloxy)-isoquinoline hydrochloride
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
Cl.N1CCC(CC1)OC=1C=C2C=CN=CC2=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
177 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
69 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the solution is stirred at 65° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture is poured on brine
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by preparative HPLC
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
Cl.N1=C(N=CC=C1)N1CCC(CC1)OC=1C=C2C=CN=CC2=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |